molecular formula C13H12BrNO3 B13015248 Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

Cat. No.: B13015248
M. Wt: 310.14 g/mol
InChI Key: MHNLVPZVCBSOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. The compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an ethyl ester group at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the bromination of 7-methoxyquinoline-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-7-methoxyquinoline-6-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-bromoquinoline-4-carboxylate
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 4-Bromo-6-methoxyquinoline

Uniqueness

The presence of both the bromine atom and the methoxy group in this compound makes it unique compared to other quinoline derivatives. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3

InChI Key

MHNLVPZVCBSOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.